![molecular formula C18H14N2O6S B2815228 2-((1-(2-Methyl-5-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 433701-85-0](/img/structure/B2815228.png)
2-((1-(2-Methyl-5-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
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Overview
Description
“5-Methyl-2-nitrobenzoic acid” is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one as the material for the production of raltitrexed, which is an antimetabolite drug used in cancer chemotherapy .
Synthesis Analysis
The production of “5-methyl-2-nitrobenzoic acid” is mainly achieved by the nitration of 3-methylbenzoic acid in sulfuric acid . A new and environmentally friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O for the synthesis of 5-methyl-2-nitrobenzoic acid has been developed . The main advantages of this procedure are that it utilized a high selectivity of substrates and a green nitrating process .Chemical Reactions Analysis
In the synthesis of “5-methyl-2-nitrobenzoic acid”, the key process is the nitration of methyl 3-methylbenzoate . Various nitration approaches have been explored to avoid the problems of the traditional mixed-acid method .Scientific Research Applications
Intermolecular Forces and Structural Insights
Research on thiophene derivatives, closely related to the subject compound, highlights the impact of intermolecular forces and functional groups on the packing structure of such compounds. These studies are crucial for understanding the solid-state behavior of novel thiophene-based compounds, which could inform the development of new materials with tailored properties (Bettencourt‐Dias, Viswanathan, & Ruddy, 2005).
Synthesis and Characterization
In the realm of synthetic chemistry, novel procedures for synthesizing compounds with complex structures, such as 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid, provide insights into cleaner and more efficient synthesis routes. These methodologies pave the way for the synthesis of closely related compounds, potentially applicable in various fields, including material science and bioactive molecule development (Barker, Brimble, & McLeod, 2003).
Luminescence Sensitization
The application of thiophenyl-derivatized nitrobenzoic acid ligands in sensitizing Eu(III) and Tb(III) luminescence explores the potential of such compounds in developing new luminescent materials. This research could lead to advances in lighting, displays, and sensors, where efficient luminescence sensitization is crucial (Viswanathan & Bettencourt-Dias, 2006).
Future Directions
The development of a more economic, green nitration process for the synthesis of the “5-methyl-2-nitro-benzoic acid” is highly desirable . The focus of future attempts could be on the nitrification process, and key to the strategy is to synthesize methyl 3-methylbenzoate in the presence of reactant 3-methylbenzoic acid .
properties
IUPAC Name |
2-[1-(2-methyl-5-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6S/c1-10-6-7-11(20(25)26)8-13(10)19-16(21)9-15(17(19)22)27-14-5-3-2-4-12(14)18(23)24/h2-8,15H,9H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAHMXIYRMPRFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-Methyl-5-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid |
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